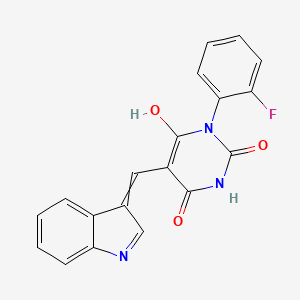![molecular formula C25H22N4O B5577996 N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPAA is a member of the diphenylacetamide family of compounds and has been the subject of numerous studies to understand its synthesis, mechanism of action, and physiological effects.
Applications De Recherche Scientifique
Discovery and Characterization
A study highlighted the optimization of a series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, identifying a compound with significant potential for treating attentional and cognitive disorders due to its high affinity and selectivity for human and rat H3Rs. This compound demonstrated ideal pharmaceutical properties for a CNS drug in terms of solubility, permeability, lipophilicity, and minimal metabolism across species, suggesting its use in preclinical development for cognitive enhancement applications (Hudkins et al., 2011).
Pharmacological Properties
Another study focused on the pharmacological properties of pyridyl-biphenylyl-acetamide (diphenpyramide), a new bisphenylalcanoic derivative exhibiting anti-inflammatory, analgesic, antipyretic, and uricosuric properties. It was found to be more active than phenylbutazone in adjuvant polyarthritis in rats and showed significant anti-inflammatory activity with a high therapeutic index, indicating its potential as a novel treatment for inflammation-related disorders (Caliari et al., 1977).
Cooperative Enhancement in Two-Photon Absorption
Research into the cooperative enhancement of two-photon absorption based on electron coupling in triphenylamine-branching chromophore involved the synthesis of triphenylamine derivatives. The study found a significant increase in two-photon absorption efficiency through electron coupling and π-electron delocalization, showcasing the compound's potential in developing materials for optical applications and photodynamic therapy (Wang et al., 2008).
Neuroprotective Antioxidant Development
A "mix-and-match" drug design approach led to the development of a neuroprotective antioxidant, demonstrating the compound's radical scavenging ability comparable to well-known antioxidants. This suggests the potential for therapeutic strategies targeting neurodegenerative conditions by combining antioxidant-based neuroprotection with anti-inflammatory properties (Kenche et al., 2013).
Novel Muscarinic M3 Receptor Antagonist
A study on a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides aimed at developing a potent, long-acting, orally active M3 antagonist for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The research identified a compound with high selectivity for M3 over M2 receptors and excellent oral activity, indicating its potential for clinical use in conditions where M3 over M2 selectivity is desired (Mitsuya et al., 2000).
Propriétés
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-18-12-17-23(29-28-18)26-21-13-15-22(16-14-21)27-25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,24H,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJHUPAHOZLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)


![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)


![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)
